molecular formula C15H8ClN3O B1414482 4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile CAS No. 1380572-62-2

4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile

Cat. No.: B1414482
CAS No.: 1380572-62-2
M. Wt: 281.69 g/mol
InChI Key: PFUQSOKNHMDFBW-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted indole moiety linked to a benzonitrile group, making it a valuable molecule in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile typically involves the condensation of 5-chloro-2-oxoindoline-3-carbaldehyde with 4-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile is unique due to its specific structure, which combines a chloro-substituted indole moiety with a benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[(5-chloro-2-oxo-1H-indol-3-ylidene)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O/c16-10-3-6-13-12(7-10)14(15(20)19-13)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUQSOKNHMDFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C2C3=C(C=CC(=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile
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4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile
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4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile
Reactant of Route 4
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4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile
Reactant of Route 5
4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile

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